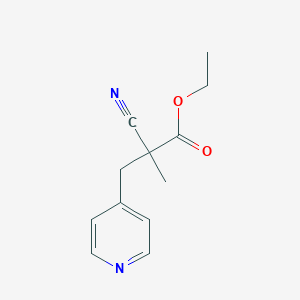
5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride
Overview
Description
“5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1461713-39-2 . It has a molecular weight of 174.63 . The IUPAC name for this compound is 5-cyclopropyl-3-methylisoxazol-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is 1S/C7H10N2O.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 174.63 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Merzhyievskyi et al. (2020) explores the synthesis of macrocyclic structures like cyclophanes with two oxazole fragments. This research indicates the potential of using compounds similar to 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride in the creation of complex heterocyclic structures.
Development of Synthetic Building Blocks
The work of Craig and Hawkins (2017) focuses on the synthesis of amine-functionalized cyclopropyl carbinols, demonstrating the role of similar compounds in forming diverse synthetic building blocks.
Antioxidative and Antimicrobial Activities
Yildirim (2020) discusses the synthesis and evaluation of compounds containing a 3-(4-tertbutylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring, which exhibits antioxidative and antimicrobial activities. This suggests the potential use of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride in similar applications (Yildirim, 2020).
Preparation of Spirocyclic and Oxazoline Derivatives
Dalai et al. (2008) present a study on the synthesis of spirocyclopropanated methyl oxazolinecarboxylates, which shows the relevance of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride in preparing spirocyclic and oxazoline derivatives (Dalai et al., 2008).
Precursors of Cyclopentanyl cis-2-Amino Alcohols
Chernysheva et al. (2003) demonstrate the potential of using compounds like 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride as precursors for cyclopentanyl cis-2-amino alcohols, highlighting its role in the synthesis of complex organic structures (Chernysheva et al., 2003).
In Vitro Anticancer Evaluation
Kattimani et al. (2013) study novel triazolone derivatives for their in vitro anticancer activities, indicating that similar compounds to 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride could have applications in cancer research (Kattimani et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
5-cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPSICGXJAHZTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1N)C2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(pyrrolidin-2-yl)furan-2-yl]methyl}acetamide](/img/structure/B1378612.png)

amine hydrochloride](/img/structure/B1378614.png)



![6-Cyclopropylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1378619.png)





![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)
